REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[S:10]([NH2:13])(=[O:12])=[O:11].O.O.[C:16]([O-:19])(=[O:18])[CH3:17].[Li+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].O>C(O)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:16]([O:19][C:7]1[CH:8]=[CH:9][C:4]2[N:3]=[C:2]([S:10](=[O:12])(=[O:11])[NH2:13])[S:1][C:5]=2[CH:6]=1)(=[O:18])[CH3:17] |f:1.2.3.4,5.6.7,10.11.12|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
O.O.C(C)(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC2=C(N=C(S2)S(N)(=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |